molecular formula C14H15N3O3 B10945649 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoic acid

4-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoic acid

Cat. No.: B10945649
M. Wt: 273.29 g/mol
InChI Key: VCNIBGBPQISRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID is a compound that features a pyrazole ring substituted with dimethyl groups and linked to a benzoic acid moiety through an acetamide linkage.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

4-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C14H15N3O3/c1-9-7-10(2)17(16-9)8-13(18)15-12-5-3-11(4-6-12)14(19)20/h3-7H,8H2,1-2H3,(H,15,18)(H,19,20)

InChI Key

VCNIBGBPQISRGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID typically involves the reaction of 3,5-dimethyl-1H-pyrazole with acetic anhydride to form an acetamide intermediate. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a suitable solvent such as acetonitrile. The reaction mixture is stirred at room temperature for several days, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrazole moiety .

Scientific Research Applications

4-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The pyrazole ring and benzoic acid moiety can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid
  • 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
  • 4-(2,5-dimethylpyrrol-1-yl)benzoic acid

Comparison: Compared to similar compounds, 4-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID is unique due to its specific acetamide linkage and the presence of both pyrazole and benzoic acid moieties. This structural combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

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